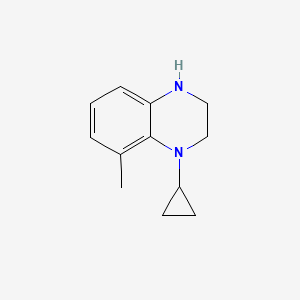

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline

Description

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1553271-94-5) is a bicyclic organic compound featuring a tetrahydroquinoxaline core substituted with a cyclopropyl group at position 1 and a methyl group at position 6. Its molecular formula is C₁₂H₁₆N₂ (molecular weight: 188.27 g/mol), with SMILES notation Cc1cccc2c1N(CCN2)C1CC1 and InChIKey VSJIFSLMUQAXHK-UHFFFAOYSA-N . The compound is commercially available through suppliers such as Ambeed, Toronto Research Chemicals, and CymitQuimica, with pricing ranging from €611.00 for 50 mg to €1,702.00 for 500 mg .

Properties

IUPAC Name |

4-cyclopropyl-5-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-3-2-4-11-12(9)14(8-7-13-11)10-5-6-10/h2-4,10,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJIFSLMUQAXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NCCN2C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553271-94-5 | |

| Record name | 1-cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline typically proceeds via:

Cyclization Reaction: Formation of the tetrahydroquinoxaline core through intramolecular cyclization of suitable precursors such as o-phenylenediamine derivatives with appropriate diketones or aldehydes.

Substitution Reactions: Introduction of the cyclopropyl group at the nitrogen position and methyl group at the 8-position of the quinoxaline ring. These are generally achieved via nucleophilic substitution or alkylation reactions under controlled conditions.

Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity for further applications.

Industrial scale-up may employ continuous flow reactors or batch processing to optimize yield and reproducibility.

Detailed Preparation Steps

| Step No. | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Cyclization | Condensation of o-phenylenediamine derivative with a suitable carbonyl compound to form tetrahydroquinoxaline core | Acid catalysis, heating in organic solvents |

| 2 | Methylation | Introduction of methyl group at position 8 via electrophilic substitution or alkylation | Methyl iodide or methyl sulfate, base |

| 3 | Cyclopropylation | Alkylation of the nitrogen atom with cyclopropyl halide or cyclopropyl precursor | Cyclopropyl bromide/chloride, base, solvent |

| 4 | Purification | Isolation of final compound by recrystallization or chromatography | Solvent systems such as ethanol, methanol |

Research Findings and Optimization

The cyclization step is critical for establishing the bicyclic structure and typically requires optimization of temperature and solvent to maximize yield.

Methylation at the 8-position is often selective due to the electronic environment of the quinoxaline ring. Use of strong bases like potassium carbonate or sodium hydride can improve alkylation efficiency.

Cyclopropylation at the nitrogen requires careful control of reaction conditions to prevent side reactions such as ring-opening of the cyclopropyl group.

Purification methods such as column chromatography on silica gel or recrystallization from polar solvents are effective in removing impurities and unreacted starting materials.

Scale-up reports indicate that continuous flow chemistry can enhance reaction control and safety, especially for cyclopropylation steps involving reactive intermediates.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Batch Process | Continuous Flow Process | Notes |

|---|---|---|---|

| Reaction Control | Moderate, requires careful monitoring | High, precise control of temperature and time | Flow reactors improve reproducibility |

| Safety | Handling of reactive intermediates requires caution | Safer due to contained environment | Cyclopropylation benefits from flow setup |

| Yield | Variable, dependent on manual control | Generally higher due to optimized parameters | Flow chemistry can reduce side products |

| Scalability | Limited by batch size | Easily scalable by adjusting flow rates | Industrial preference for continuous flow |

Summary Table of Key Parameters

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Cyclization Temperature | 80–120 °C | Formation of tetrahydroquinoxaline core |

| Methylation Reagents | Methyl iodide, base (K2CO3) | Selective methylation at position 8 |

| Cyclopropylation Reagents | Cyclopropyl bromide, base (NaH) | N-cyclopropyl substitution |

| Purification Solvents | Ethanol, methanol, silica gel chromatography | High purity final product |

| Yield Range | 60–85% overall | Dependent on reaction optimization |

Chemical Reactions Analysis

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Drug Discovery

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline serves as a valuable scaffold for developing new pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various targets, particularly in the treatment of neurological disorders. Research indicates its potential as a lead compound for therapeutics aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders .

Material Science

In material science, this compound's reactivity and stability are explored for creating novel materials with specific properties. Its unique chemical characteristics enable the development of advanced materials that could have applications in electronics and nanotechnology .

Biological Studies

The compound is utilized in biological research to study various pathways and interactions within biological systems. Its ability to interact with different biomolecules makes it a useful tool for investigating cellular mechanisms and potential therapeutic targets .

Neuroprotective Effects

Research has demonstrated that derivatives of tetrahydroquinoxalines exhibit significant neuroprotective properties. Studies involving this compound have shown its potential effectiveness against neuronal cell line cytotoxicity .

Pharmacological Studies

Pharmacological studies have employed this compound as a research tool to evaluate its effects on various neurological pathways. These studies often utilize techniques such as receptor binding assays and enzyme activity measurements to assess its pharmacodynamics and therapeutic potential .

Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic routes that allow for variations in substituents. Common methodologies include cyclization reactions followed by substitution reactions under controlled conditions. These methods facilitate the exploration of structure-activity relationships (SAR) essential for drug development.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline with analogous tetrahydroquinoxaline derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Key Observations:

Substituent Effects on Molecular Weight and Reactivity :

- Halogenation (e.g., 8-chloro or 6-bromo derivatives) increases molecular weight and introduces sites for nucleophilic substitution or cross-coupling reactions .

- Alkyl substituents (cyclopropyl, methyl) modulate steric bulk and lipophilicity. For example, the cyclopropylmethyl group in 1-(cyclopropylmethyl)-THQ enhances lipophilicity compared to the target compound’s cyclopropyl group .

Structural Isomerism :

- 1-Cyclopropyl-8-methyl-THQ and 1-(cyclopropylmethyl)-THQ share the same molecular formula (C₁₂H₁₆N₂) but differ in substituent arrangement, leading to distinct physicochemical behaviors .

Acetylated Derivatives :

- Diacetylated compounds (e.g., (S)-5 ) exhibit higher polarity, as evidenced by TLC Rf values (0.36 vs. the target’s unavailability), and solid-state stability (m.p. 133–134°C) due to hydrogen-bonding interactions .

The target compound’s role remains confined to synthetic chemistry, per supplier descriptions .

Biological Activity

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic compound belonging to the tetrahydroquinoxaline class. Its unique structure, characterized by a cyclopropyl and a methyl group, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, related studies, and potential applications in drug discovery.

- Molecular Formula : CHN

- CAS Number : 1553271-94-5

The compound features a fused bicyclic system that contributes to its distinct chemical properties and biological activities. The presence of substituents like cyclopropyl and methyl groups may enhance its interactions with biological targets.

This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. The compound's mechanism involves:

- Binding Affinity : It has shown potential binding affinity to specific neuroreceptors, which may mediate its neuroprotective effects.

- Enzymatic Modulation : The compound may inhibit or activate certain enzymes involved in critical biological pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of tetrahydroquinoxaline derivatives. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that similar compounds exhibit cytotoxic effects against neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders.

- Mechanistic Insights : The compound may protect against oxidative stress-induced neuronal damage by modulating antioxidant pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for variations that can lead to distinct biological activities. A comparative analysis with related compounds is presented in Table 1.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline | Fluorine substitution at position 7 | Potentially enhanced biological activity |

| 1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydroquinoxaline | Methyl substitution at position 6 | Variation in receptor interaction profiles |

| 1-Cyclopropyl-5-fluoro-2,3-dihydroquinoxaline | Fluorine substitution at position 5 | Different pharmacological properties |

Case Studies

Several studies have investigated the biological activity of tetrahydroquinoxaline derivatives:

- Neuroprotection in Animal Models :

-

Anticancer Activity :

- Research has indicated that some tetrahydroquinoxalines exhibit cytotoxicity against various cancer cell lines. For example, compounds structurally related to this compound showed IC50 values in the micromolar range against human cancer cell lines.

Q & A

Q. Table 1: Comparative Physicochemical Properties of Analogous Tetrahydroquinoxalines

| Compound | logP | Melting Point (°C) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| 1-Cyclopropyl-8-methyl derivative | 2.1 | 108–110 | <0.1 (H₂O) | |

| 6-Chloro-2,3-dioxo derivative | 1.7 | 250 | 0.3 (DMSO) |

Q. Table 2: Optimization of One-Pot Synthesis Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | Maximizes rate without degradation |

| Catalyst Loading | 5–15 mol% Pd/C | 10 mol% | Balances cost and efficiency |

| Reaction Time | 12–48 hours | 24 hours | Ensures complete conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.